

Application Notes and Protocols: MK-3402 (Relebactam) in Combination with Imipenem

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Compound of Interest

Compound Name: MK-3402

Cat. No.: B15563756

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Introduction

MK-3402, also known as relebactam, is a diazabicyclooctane non- β -lactam β -lactamase inhibitor. It is specifically designed to be used in combination with the carbapenem antibiotic imipenem. The primary function of relebactam is to inhibit certain bacterial β -lactamase enzymes, particularly Ambler Class A (such as *Klebsiella pneumoniae* carbapenemase, KPC) and Class C (such as AmpC) enzymes. These enzymes are a major mechanism of resistance in Gram-negative bacteria, as they hydrolyze and inactivate β -lactam antibiotics like imipenem. By inhibiting these enzymes, relebactam restores the *in vitro* activity of imipenem against many resistant strains of bacteria, including *Pseudomonas aeruginosa* and *Enterobacteriaceae*.^{[1][2]} This document provides detailed application notes and protocols for researchers studying the synergistic effects of **MK-3402** (relebactam) and imipenem.

Data Presentation

In Vitro Efficacy of Imipenem/Relebactam

The addition of relebactam significantly lowers the Minimum Inhibitory Concentration (MIC) of imipenem against many resistant bacterial strains.

Bacterial Species	Imipenem MIC alone (µg/mL)	Imipenem/Relebactam MIC (µg/mL)	Fold Reduction in MIC	Reference
P. aeruginosa (imipenem-resistant)	≥32	0.25 to >32	Up to 64-fold	[3]
K. pneumoniae (KPC-producing)	16 to >16	0.25 to 1	>16-fold	[4]
Enterobacter spp. (KPC-producing)	0.5 to >16	0.12 to 2	Variable	[4]
E. coli (ESBL-producing)	0.25 to 0.5	0.25	No significant change	[4]

Note: Relebactam concentration is typically fixed at 4 µg/mL in these assays.

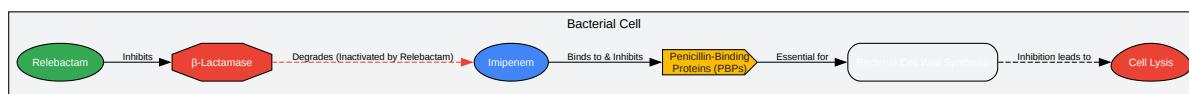
Pharmacokinetic Parameters of Imipenem and Relebactam

Parameter	Imipenem	Relebactam	Reference
Plasma Half-life (t _{1/2})	~1 hour	~1.2 - 1.8 hours	[5][6]
Protein Binding	~20%	~22%	[2]
Primary Route of Elimination	Renal	Renal	[6]
Penetration into Epithelial Lining Fluid (ELF)	~55% of plasma exposure	~54% of plasma exposure	[5]

Signaling Pathways and Mechanisms of Action Mechanism of Action of Imipenem and Relebactam

Imipenem, a carbapenem antibiotic, inhibits the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[7][8] This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[7]

Relebactam is a β -lactamase inhibitor that protects imipenem from degradation by certain bacterial β -lactamases. It covalently acylates the serine residue in the active site of these enzymes, rendering them inactive.[9] This allows imipenem to reach its PBP targets and exert its bactericidal effect.



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Caption: Mechanism of Imipenem and Relebactam.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay

This protocol is used to determine the synergistic activity of imipenem and relebactam against a bacterial isolate.

Materials:

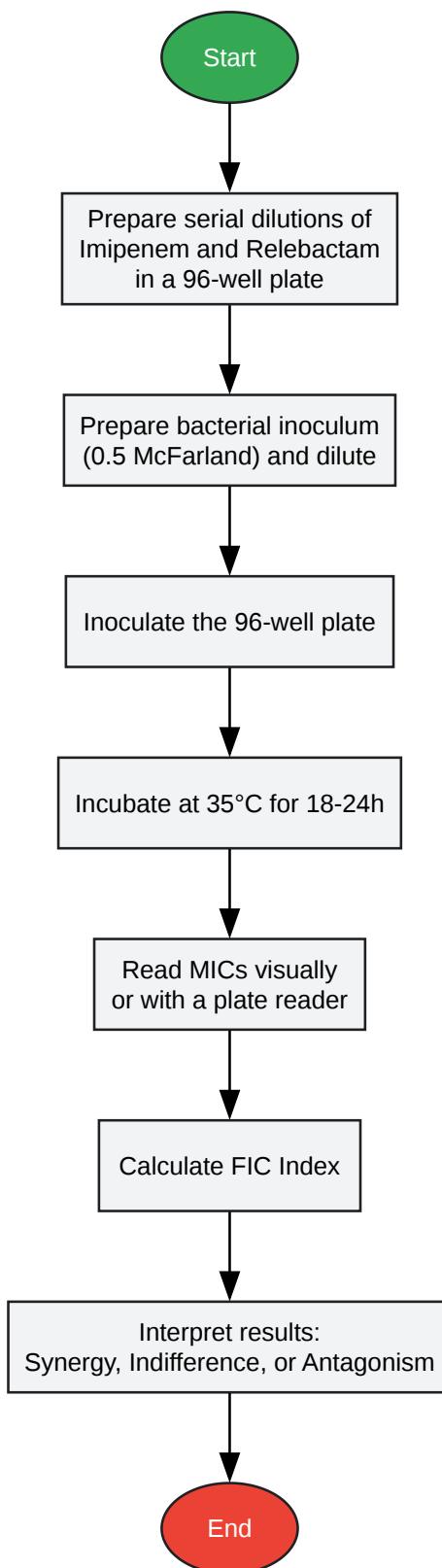
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Imipenem and Relebactam stock solutions
- Bacterial inoculum (adjusted to 0.5 McFarland standard)

- Incubator (35°C)
- Microplate reader (optional)

Procedure:

- Prepare Antibiotic Dilutions:
 - Prepare serial twofold dilutions of imipenem in CAMHB along the y-axis of the microtiter plate.
 - Prepare serial twofold dilutions of relebactam in CAMHB along the x-axis of the plate.
- Inoculate the Plate:
 - Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Add the bacterial inoculum to each well of the microtiter plate.
- Incubation:
 - Incubate the plate at 35°C for 18-24 hours.
- Determine MICs:
 - The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration (FIC) Index:
 - $FIC \text{ of Imipenem} = (\text{MIC of Imipenem in combination}) / (\text{MIC of Imipenem alone})$
 - $FIC \text{ of Relebactam} = (\text{MIC of Relebactam in combination}) / (\text{MIC of Relebactam alone})$
 - $FIC \text{ Index (FICI)} = FIC \text{ of Imipenem} + FIC \text{ of Relebactam}$
- Interpret the Results:

- Synergy: FICI ≤ 0.5
- Indifference: $0.5 < \text{FICI} \leq 4$
- Antagonism: $\text{FICI} > 4$



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Caption: Checkerboard Assay Workflow.

In Vivo Efficacy Testing: Murine Neutropenic Thigh Infection Model

This model is used to evaluate the in vivo efficacy of the imipenem/relebactam combination in a localized soft-tissue infection.

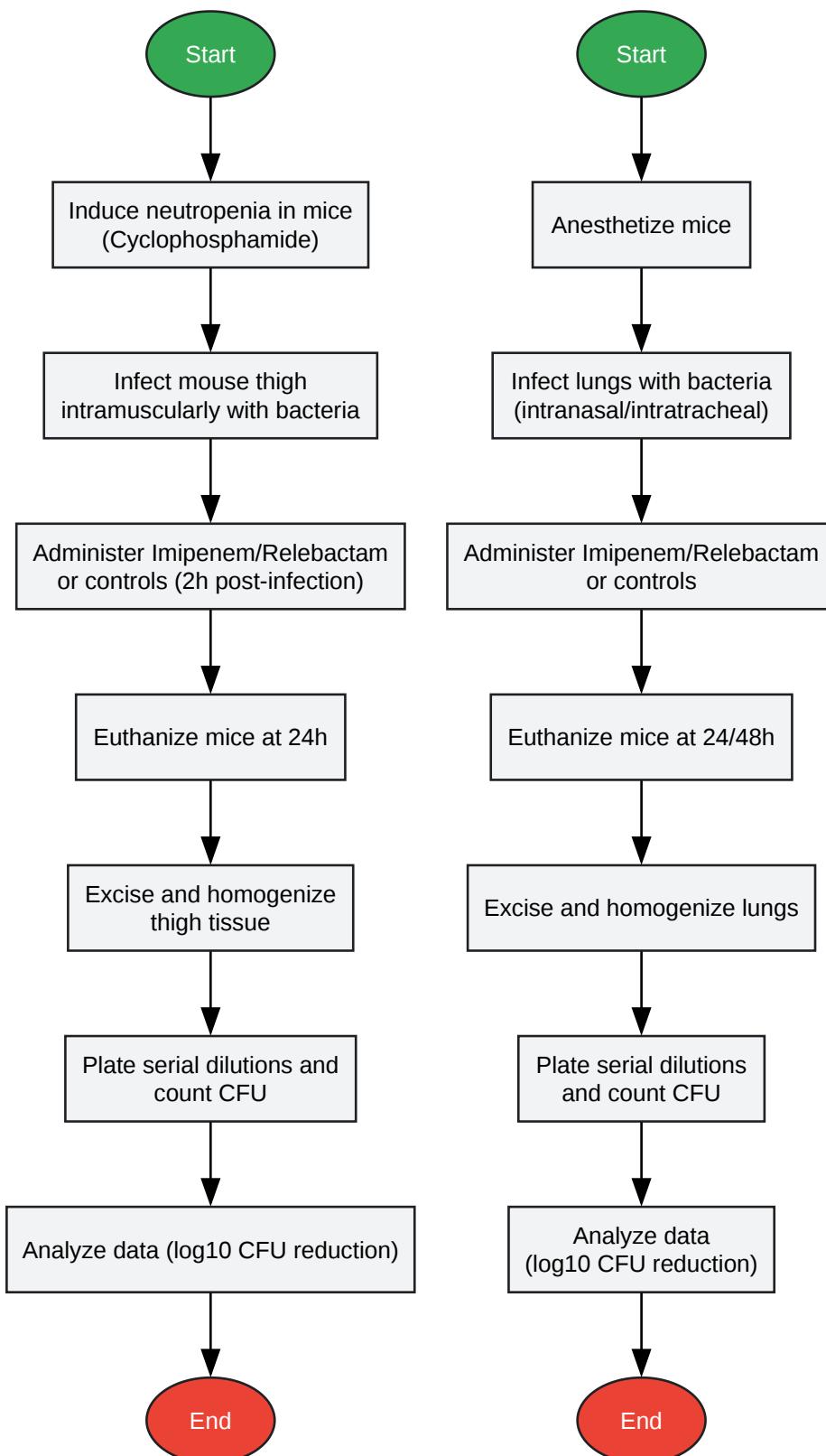
Materials:

- Female ICR or BALB/c mice (6-8 weeks old)
- Cyclophosphamide for inducing neutropenia
- Bacterial culture (*P. aeruginosa* or *K. pneumoniae*)
- Imipenem and Relebactam for injection
- Sterile saline
- Tissue homogenizer

Procedure:

- Induce Neutropenia:
 - Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Infection:
 - Prepare a logarithmic-phase bacterial culture.
 - Inject 0.1 mL of the bacterial suspension (e.g., 10^6 - 10^7 CFU/mL) intramuscularly into the thigh of each mouse.
- Treatment:
 - Initiate treatment 2 hours post-infection.

- Administer imipenem, relebactam, the combination, or vehicle control subcutaneously or intravenously at predetermined doses and intervals.
- Endpoint Analysis:
 - At 24 hours post-infection, euthanize the mice.
 - Aseptically remove the thigh muscle and homogenize it in sterile saline.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
- Data Analysis:
 - Calculate the log₁₀ reduction in CFU/thigh compared to the vehicle control group.

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